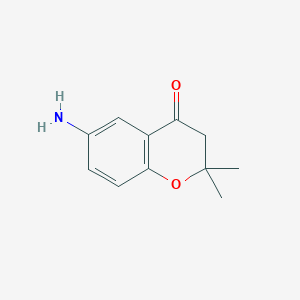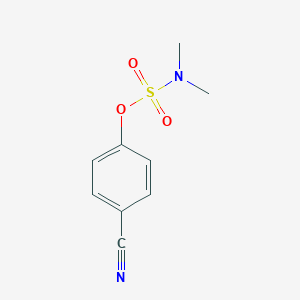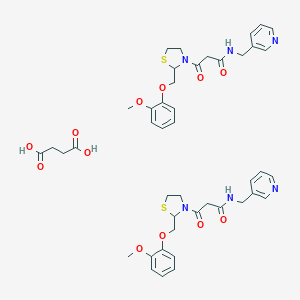
4-Chloro-1-(4-cyanophenyl)-1-oxobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(4-cyanophenyl)-1-oxobutane is a chemical compound with potential applications in various fields, including materials science and organic synthesis. This compound is of interest due to its unique structural and chemical properties, which can be utilized in the synthesis and development of novel organic materials.
Synthesis Analysis
The synthesis of similar structures involves multi-step reactions that typically include photochemical processes, Knoevenagel condensation, or metal-catalyzed tandem reactions. For example, a related structure could be synthesized through cross-photodimerization processes or by reactions involving acetylenes with noble-metal carbonyl halides (Sato et al., 1987).
Molecular Structure Analysis
The molecular structure of related compounds often exhibits significant stereochemistry and electronic effects due to substituents like chloro and cyano groups. For instance, crystallography studies provide insights into the conformation, dihedral angles, and intermolecular interactions influencing the stability and reactivity of these molecules (Raju et al., 2015).
Chemical Reactions and Properties
Compounds similar to 4-Chloro-1-(4-cyanophenyl)-1-oxobutane participate in various chemical reactions, including cycloadditions, rearrangements, and photodimerization, influenced by their functional groups. For example, rearrangements and cycloadditions are common reactions that alter the core structure, affecting the compound's electronic and physical properties (Ikeda et al., 2004).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
4-Chloro-1-(4-cyanophenyl)-1-oxobutanoic acid derivatives exhibit significant potential in molecular docking and structural studies. These compounds have been explored for their nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. Their vibrational bands, determined through FT-IR and FT-Raman spectra and DFT calculations, alongside their stability analyzed via natural bond orbital (NBO) analysis, indicate their suitability in developing new materials with good biological activities. This could further enhance the investigation of butanoic acid derivatives for pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Biocatalysis for Chiral Synthesis
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli expressing specific genes demonstrates the compound's role in the efficient synthesis of optically pure substances. This process, which does not require the addition of commercially available enzymes or organic solvents, shows the compound's applicability in creating chiral drugs and intermediates with high enantiomeric excess (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).
Material Synthesis and Characterization
4-Chloro-1-(4-cyanophenyl)-1-oxobutane derivatives have been employed in synthesizing and characterizing new materials. For instance, their application in the synthesis of 4H-isoxazol-5-ones through a multi-component reaction in an aqueous medium showcases their versatility. This method, favored for its efficiency, simplicity, and environmentally friendly nature, opens new pathways in material science, offering high yields and shorter reaction times (Kiyani & Ghorbani, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorobutanoyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYFCCOAMQFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645177 |
Source


|
| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(4-cyanophenyl)-1-oxobutane | |
CAS RN |
188851-50-5 |
Source


|
| Record name | 4-(4-Chlorobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














